Heat Deflection Temperature vs. Bisphenol A Epoxy
When cured with maleic anhydride/polyol mixtures at an optimum ratio of 0.3–0.5 mol anhydride per epoxide equivalent, endo-DCPD dioxide produces crosslinked resins whose ultimate deflection temperature exceeds 300 °C [1]. By contrast, a representative bisphenol A epoxy resin (DGEBA) cured with anhydride hardeners exhibits a heat deflection temperature of 115–135 °C (ASTM D648) and a glass transition temperature (Tg) of 120–140 °C [2]. This places the endo-DCPD dioxide network's thermal resistance more than 165 °C above the best-performing conventional aromatic epoxy systems under comparable anhydride-cure regimes.
| Evidence Dimension | Heat deflection temperature (HDT) of cured epoxy network |
|---|---|
| Target Compound Data | >300 °C (maleic anhydride/polyol cured, 0.3–0.5 mol anhydride per epoxide equivalent) |
| Comparator Or Baseline | Bisphenol A epoxy (DGEBA) anhydride-cured: HDT 115–135 °C (ASTM D648); Tg 120–140 °C (DSC) |
| Quantified Difference | ΔHDT > 165 °C (endo-DCPD dioxide system higher by >2.2×) |
| Conditions | Anhydride-cure regimen; cured resin tested per standard deflection-under-load methodology |
Why This Matters
For procurement in high-temperature adhesive, tooling, or composite applications where continuous service above 200 °C is required, bisphenol A epoxy systems fail while endo-DCPD dioxide networks maintain dimensional integrity.
- [1] McGary, C. W., Jr.; Patrick, C. T., Jr.; Smith, P. L. Resins from endo-Dicyclopentadiene Dioxide. J. Appl. Polym. Sci. 1963, 7 (1), 1–14. DOI: 10.1002/app.1963.070070101. View Source
- [2] TFcomposite. Bisphenol A Epoxy Resin – Technical Data. Heat Deflection Temperature (HDT) ASTM D648: 115–135 °C; Glass Transition Temperature (Tg) DSC: 120–140 °C. Published 2025-04-21. View Source
